![molecular formula C13H19BN2O3 B6338092 4-(Methylcarbamoyl)pyridine-3-boronic acid pinacol ester CAS No. 2096337-28-7](/img/structure/B6338092.png)
4-(Methylcarbamoyl)pyridine-3-boronic acid pinacol ester
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Overview
Description
4-(Methylcarbamoyl)pyridine-3-boronic acid pinacol ester (MCPBAPE) is an organic compound used in a variety of scientific research applications. It is an important intermediate in the synthesis of heterocyclic compounds and has been used in organic synthesis as a coupling agent. MCPBAPE has also been used in the synthesis of several pharmaceuticals and has been studied for its potential therapeutic effects. This review will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions for MCPBAPE.
Scientific Research Applications
4-(Methylcarbamoyl)pyridine-3-boronic acid pinacol ester has been used in a variety of scientific research applications. It has been used in the synthesis of heterocyclic compounds, including quinolines, pyrroles, and indoles. It has also been used in the synthesis of pharmaceuticals, such as non-steroidal anti-inflammatory drugs (NSAIDs) and antifungal agents. In addition, 4-(Methylcarbamoyl)pyridine-3-boronic acid pinacol ester has been studied for its potential therapeutic effects, including its ability to inhibit the growth of cancer cells, reduce inflammation, and act as an antioxidant.
Mechanism of Action
The mechanism of action of 4-(Methylcarbamoyl)pyridine-3-boronic acid pinacol ester is not fully understood. However, it is believed that the compound acts as an inhibitor of the enzyme cyclooxygenase, which is involved in the production of prostaglandins. Prostaglandins are molecules that play an important role in inflammation and other physiological processes. Inhibition of cyclooxygenase by 4-(Methylcarbamoyl)pyridine-3-boronic acid pinacol ester could potentially reduce inflammation and inhibit the growth of cancer cells.
Biochemical and Physiological Effects
4-(Methylcarbamoyl)pyridine-3-boronic acid pinacol ester has been studied for its potential biochemical and physiological effects. In vitro studies have shown that the compound can inhibit the growth of cancer cells, reduce inflammation, and act as an antioxidant. In animal studies, 4-(Methylcarbamoyl)pyridine-3-boronic acid pinacol ester has been shown to reduce inflammation and improve the healing of wounds. It has also been shown to reduce the levels of cholesterol and triglycerides in the blood.
Advantages and Limitations for Lab Experiments
4-(Methylcarbamoyl)pyridine-3-boronic acid pinacol ester has several advantages for lab experiments. It is relatively inexpensive and easy to synthesize. It is also stable and can be stored for long periods of time without significant degradation. However, there are some limitations to using 4-(Methylcarbamoyl)pyridine-3-boronic acid pinacol ester in lab experiments. The compound is toxic and should be handled with care. In addition, the reaction conditions for synthesizing 4-(Methylcarbamoyl)pyridine-3-boronic acid pinacol ester can be difficult to control, which can lead to low yields and poor product purity.
Future Directions
There are several potential future directions for 4-(Methylcarbamoyl)pyridine-3-boronic acid pinacol ester research. Further studies are needed to better understand the mechanism of action of the compound and its potential therapeutic effects. In addition, research should be conducted to develop more efficient and cost-effective methods for synthesizing the compound. Finally, research should be conducted to explore the potential use of 4-(Methylcarbamoyl)pyridine-3-boronic acid pinacol ester in the synthesis of other pharmaceuticals and other organic compounds.
Synthesis Methods
4-(Methylcarbamoyl)pyridine-3-boronic acid pinacol ester can be synthesized from 4-(methylcarbamoyl)pyridine-3-boronic acid and pinacol. The reaction is carried out in the presence of a base, such as sodium carbonate or potassium carbonate, and a catalytic amount of a strong acid, such as sulfuric acid or hydrochloric acid. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, in order to avoid oxidation of the product. The reaction can be performed at room temperature or at a slightly elevated temperature, depending on the desired reaction rate. The reaction typically takes several hours to complete and yields a white solid product.
properties
IUPAC Name |
N-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BN2O3/c1-12(2)13(3,4)19-14(18-12)10-8-16-7-6-9(10)11(17)15-5/h6-8H,1-5H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLYQLWRHKIRXIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CN=C2)C(=O)NC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Methylcarbamoyl)pyridine-3-boronic acid pinacol ester |
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